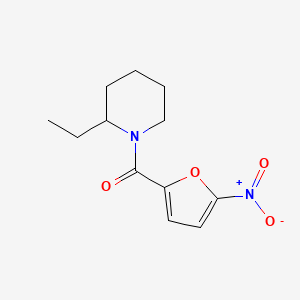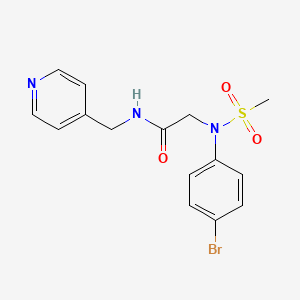
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as BMS-986205, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have potential therapeutic effects in a range of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins play a key role in the development and progression of various diseases, including cancer and autoimmune disorders. By inhibiting BET proteins, N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide can block the expression of genes that promote disease progression and inflammation.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have a range of biochemical and physiological effects in preclinical models. In cancer, N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide can induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In autoimmune disorders, N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and disease symptoms. In inflammatory diseases, N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide can reduce the infiltration of immune cells into inflamed tissues, leading to a reduction in inflammation and disease symptoms.
Advantages and Limitations for Lab Experiments
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to using N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. It may also have off-target effects that could complicate data interpretation.
Future Directions
There are several future directions for the study of N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide. One direction is to further investigate its potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce any potential side effects. Additionally, the development of selective inhibitors for specific BET family members could provide new therapeutic options for the treatment of various diseases.
Synthesis Methods
The synthesis of N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide involves a multi-step process that starts with the reaction of 4-bromoaniline with 4-pyridinecarboxaldehyde to form an imine intermediate. This intermediate is then reacted with methylsulfonyl chloride to form the corresponding sulfonamide. Finally, the sulfonamide is reacted with glycine to form N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide.
Scientific Research Applications
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic effects. In cancer, N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In autoimmune disorders, N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to reduce inflammation and improve disease symptoms in mouse models of multiple sclerosis and rheumatoid arthritis. In inflammatory diseases, N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to reduce inflammation and improve disease symptoms in mouse models of colitis and psoriasis.
properties
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c1-23(21,22)19(14-4-2-13(16)3-5-14)11-15(20)18-10-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGZBWHWYHUSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=NC=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]-6-methoxyphenyl acetate](/img/structure/B4895776.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4895781.png)
![4-isobutyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4895791.png)
![(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4895803.png)
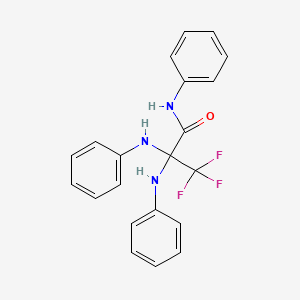
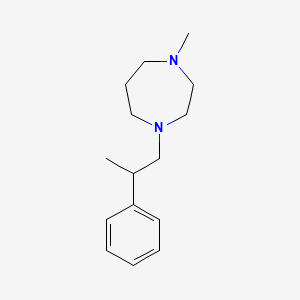
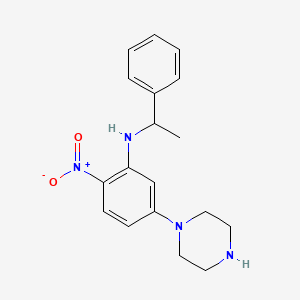
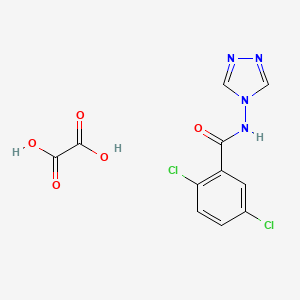
![1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4895838.png)
![1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4895841.png)


![4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4895880.png)
